![molecular formula C14H15NO5 B062841 Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate CAS No. 161126-48-3](/img/structure/B62841.png)
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate
Übersicht
Beschreibung
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is still under investigation. However, it has been suggested that its biological activities are due to its ability to inhibit certain enzymes and signaling pathways.
Biochemical and physiological effects:
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is its potential as a drug delivery system. It has been shown to be able to cross the blood-brain barrier, which is a significant challenge in drug delivery. Additionally, Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate exhibits various biological activities, which makes it a promising candidate for further research.
However, one of the limitations of Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is its potential toxicity. Further studies are needed to determine the safe dosage and long-term effects of this compound.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate. One area of interest is its potential as a drug delivery system for the treatment of neurological disorders. Additionally, further studies are needed to determine the exact mechanism of action and potential side effects of this compound.
Other potential future directions include investigating the use of Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate in the treatment of various diseases, such as cancer and inflammation. Furthermore, research could focus on the development of novel synthetic routes for the synthesis of this compound.
Conclusion:
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is a promising compound with potential applications in various fields, including medicinal chemistry and drug delivery. While further research is needed to fully understand its mechanism of action and potential side effects, the future looks bright for this compound and its potential to improve human health.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
CAS-Nummer |
161126-48-3 |
---|---|
Produktname |
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate |
Molekularformel |
C14H15NO5 |
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-17-13(16)12-10(14(18-2)19-3)11(15-20-12)9-7-5-4-6-8-9/h4-8,14H,1-3H3 |
InChI-Schlüssel |
POFVNMNBRCOKGJ-UHFFFAOYSA-N |
SMILES |
COC(C1=C(ON=C1C2=CC=CC=C2)C(=O)OC)OC |
Kanonische SMILES |
COC(C1=C(ON=C1C2=CC=CC=C2)C(=O)OC)OC |
Synonyme |
5-Isoxazolecarboxylicacid,4-(dimethoxymethyl)-3-phenyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.